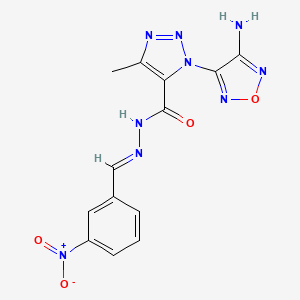![molecular formula C20H27FN2O3 B5580568 8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580568.png)
8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H27FN2O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.20057089 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds with structural similarities to the specified chemical, were explored to screen for potential antihypertensive agents. These compounds, particularly those substituted with specific groups at the 8 position, demonstrated varying degrees of activity in controlling blood pressure, indicating their potential use in developing antihypertensive drugs (Caroon et al., 1981).
Analytical Applications
The compound's structure, or similar derivatives, has been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids after derivatization with fluorescent labeling reagents. This application underscores the compound's role in enhancing analytical methodologies for biochemical analysis (Watanabe & Imai, 1981).
Conformational Studies
Conformational studies of compounds structurally related to 8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one have provided insights into the impact of molecular structure on pharmacological activity. Such research helps in understanding how different conformations can affect the efficacy and interaction of potential pharmacological compounds (Azibi et al., 1983).
Antifungal and Antimicrobial Research
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives, bearing structural resemblance, were synthesized and evaluated for their inhibitory activities against chitin synthase and their antifungal and antimicrobial properties. These studies highlight the potential of such compounds in developing new antifungal agents with specific mechanisms of action, such as chitin synthase inhibition, which is a critical component of fungal cell walls (Li et al., 2019).
Anticonvulsant Activity Research
Research into N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, which share a core structural motif with the specified compound, has shown promising anticonvulsant activities. These studies contribute to the understanding of how structural modifications can influence the efficacy of compounds in mitigating convulsive episodes, paving the way for the development of novel anticonvulsant medications (Obniska et al., 2006).
Eigenschaften
IUPAC Name |
8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3/c1-15-12-16(21)4-5-17(15)19(25)22-9-6-20(7-10-22)13-18(24)23(14-20)8-3-11-26-2/h4-5,12H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJIVZZECCVTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5580503.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5580516.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5580527.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)


![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5580554.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5580557.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B5580569.png)
